Abemaciclib metabolite M20

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

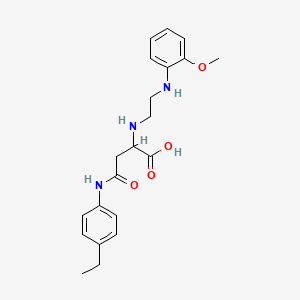

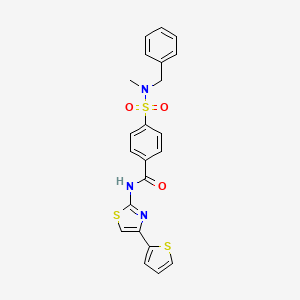

Abemaciclib metabolite M20, also known as LSN3106726, is an active metabolite of Abemaciclib . It is a selective CDK4/6 inhibitor and can be used for researches on the treatment of cancer . The IUPAC name of this compound is (6-(2-((5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)amino)-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol . The CAS Number is 2138499-06-4 .

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

- Metabolism in Humans and Mice : Abemaciclib is metabolized into active metabolites including M2, M20, and M18, which have shown similar potency compared to the parent drug. These metabolites significantly contribute to the clinical activity of abemaciclib (Martínez-Chávez et al., 2021).

- Effect of Genetic Polymorphisms : ABCB1 and ABCG2 polymorphisms can affect the pharmacokinetics of abemaciclib metabolites, including M20, which could influence tolerance to the drug in breast cancer patients (Maeda et al., 2023).

Biological Activity and Mechanisms

- Inhibitory Activity : M20, along with other metabolites of abemaciclib, is an effective inhibitor of CDK4 and CDK6, showing nearly identical potency in cancer cell lines compared to abemaciclib (Burke et al., 2016).

Impact on Drug Interactions and Distribution

- Influence of Transporters and CYP3A4 : ABCB1, ABCG2, and CYP3A enzymes impact the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites, including M20, which may inform the clinical use of the drug, especially in the treatment of brain malignancies (Martínez-Chávez et al., 2021).

- Pharmacokinetic Drug Interactions : Abemaciclib's interactions with CYP3A inducers and inhibitors significantly affect the exposure of its active metabolites, including M20, suggesting careful consideration when used with other drugs (Kulanthaivel et al., 2016).

Clinical Pharmacokinetics and Pharmacodynamics

- Clinical Relevance of Metabolites : M20, along with M2 and M18, are clinically relevant active metabolites of abemaciclib, contributing to its pharmacokinetic and pharmacodynamic profile (Groenland et al., 2020).

Additional Research and Methodologies

- LC-MS/MS Method for Quantification : A method for the simultaneous quantification of abemaciclib and its active metabolites, including M20, was developed, assisting in therapeutic drug monitoring and clinical studies (Poetto et al., 2022).

- In Silico, In vitro and In vivo Metabolite Identification : High-resolution mass spectrometry was used to identify and characterize abemaciclib metabolites, including M20, enhancing understanding of its metabolic pathways (Thakkar & Kate, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJBDJBMXOTNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abemaciclib metabolite M20 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)

![3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2447095.png)

![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)

![(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447100.png)

![(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447102.png)

![6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447105.png)

![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)

![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2447110.png)